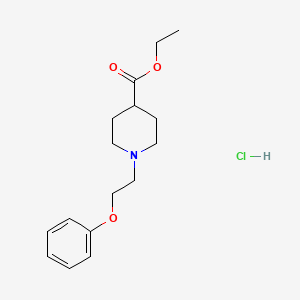![molecular formula C15H24N2O3S B5468465 1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine](/img/structure/B5468465.png)
1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine, also known as PEP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. As a sulfonamide derivative of piperazine, PEP has been studied for its mechanism of action, biochemical and physiological effects, and potential use in laboratory experiments.
Wirkmechanismus
The mechanism of action of 1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine is not fully understood, but it is believed to be related to its ability to modulate the activity of serotonin receptors. Specifically, this compound has been shown to act as a partial agonist at the 5-HT1A receptor, which is involved in the regulation of mood, anxiety, and stress. This compound has also been shown to inhibit the reuptake of serotonin, which can lead to increased levels of serotonin in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter activity, the regulation of mood and anxiety, and the promotion of neurogenesis. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine has several advantages for use in laboratory experiments, including its relatively simple synthesis and its ability to modulate the activity of serotonin receptors. However, this compound also has some limitations, including its potential for off-target effects and its relatively low potency compared to other compounds.
Zukünftige Richtungen
There are several potential future directions for research on 1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine, including the development of more potent derivatives, the investigation of its potential therapeutic uses in various disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for off-target effects.
Synthesemethoden
1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine can be synthesized through a multistep process that involves the reaction of piperazine with 4-ethoxybenzenesulfonyl chloride. The resulting product is then purified through a series of recrystallization and filtration steps. The synthesis of this compound is relatively straightforward and has been well-documented in the literature.
Wissenschaftliche Forschungsanwendungen
1-[(4-ethoxyphenyl)sulfonyl]-4-propylpiperazine has been studied for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, this compound has been shown to modulate the activity of serotonin receptors, which are involved in a wide range of physiological and behavioral processes. In pharmacology, this compound has been investigated for its potential use as a drug candidate for the treatment of various disorders, including anxiety and depression. In medicinal chemistry, this compound has been used as a starting material for the synthesis of other compounds with potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(4-ethoxyphenyl)sulfonyl-4-propylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O3S/c1-3-9-16-10-12-17(13-11-16)21(18,19)15-7-5-14(6-8-15)20-4-2/h5-8H,3-4,9-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUXVEVHWARMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[1-cyano-2-(4-methoxyphenyl)vinyl]-4-phenyl-1,3-thiazol-5-yl}propanamide](/img/structure/B5468393.png)
![3-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5468400.png)

![N-[2-[(4-butoxybenzoyl)amino]-3-(4-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5468410.png)
![3-(2-methylphenyl)-2-[2-(2-nitrophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5468411.png)
![2-methyl-4-{[2-(3-phenylpropyl)-4-morpholinyl]carbonyl}-1H-benzimidazole](/img/structure/B5468419.png)
![N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)pyrrolidine-3-carboxamide](/img/structure/B5468427.png)


![N-[4-(4-acetyl-1-piperazinyl)phenyl]-N'-(4-chlorophenyl)urea](/img/structure/B5468451.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-piperidin-1-ylnicotinamide](/img/structure/B5468456.png)

![2-amino-4-(4-fluorophenyl)-5-oxo-1-[(6-oxo-3-phenyl-1,6-dihydropyridazin-4-yl)amino]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B5468469.png)